Thiazolo[4,5-h]isoquinolin-2(3H)-one
Description
Significance of Thiazole-Containing Heterocycles in Academic Research
Thiazole (B1198619), a five-membered aromatic ring containing both sulfur and nitrogen, is a fundamental scaffold in medicinal chemistry. bohrium.com Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. bohrium.com Thiazole derivatives have been reported to possess antiviral, antiparasitic, antifungal, antibacterial, antioxidant, and antiproliferative properties. researchgate.net The presence of both a sulfur and a nitrogen atom in the ring is crucial for its biological activity, as these heteroatoms can participate in hydrogen bonding and coordination with metal ions at the active sites of enzymes and receptors. researchgate.net
The versatility of the thiazole ring is further demonstrated by its presence in numerous clinically used drugs, such as the anticancer agents dabrafenib (B601069) and dasatinib, the antiviral ritonavir, and the antibiotic penicillin. ijpsjournal.comnih.gov The ability to modify the thiazole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a privileged structure in drug discovery. nih.gov Researchers continue to explore new synthetic methodologies and structural modifications of the thiazole nucleus to develop novel therapeutic agents with improved potency and reduced toxicity. bohrium.com
Overview of Thiazoloisoquinoline Isomers and Their Research Landscape
The fusion of a thiazole ring with an isoquinoline (B145761) core gives rise to a class of compounds known as thiazoloisoquinolines. These fused heterocyclic systems present a variety of structural isomers depending on the points of fusion between the two ring systems. The research landscape of thiazoloisoquinolines is diverse, with different isomers being investigated for a range of biological activities.
For instance, derivatives of thiazolo[4,5-d]pyrimidines have been synthesized and evaluated as corticotropin-releasing factor (CRF) modulators. nih.gov In a different study, novel researchgate.netresearchgate.netthiazolo[4,5-d]pyridazin-4(5H)-ones were synthesized and showed potential as analgesic and anti-inflammatory agents. nih.gov Furthermore, thiazolo[4,5-b]quinoxalin-2(3H)-one derivatives have been investigated for their insecticidal properties. researchgate.net The synthesis of novel chalcones incorporating thiadiazolyl isoquinoline has also been explored for their cytotoxic activity against various cancer cell lines. researchgate.net This highlights the broad therapeutic potential residing within the different isomeric forms of thiazoloisoquinolines.
The specific isomer, Thiazolo[4,5-h]isoquinolin-2(3H)-one , represents one of the possible arrangements of the fused thiazole and isoquinoline rings. While the research on this particular isomer is more nascent compared to some of its counterparts, its structural features suggest potential for unique biological activities, warranting dedicated investigation.
Rationale for Investigating this compound within Medicinal Chemistry Research
The rationale for investigating this compound in medicinal chemistry stems from the established pharmacological importance of both the thiazole and isoquinoline moieties. The thiazole ring, as previously discussed, is a well-known pharmacophore associated with a wide array of biological activities. researchgate.netresearchgate.netijpsjournal.com The isoquinoline ring system is also a key structural component in many natural and synthetic bioactive compounds.
The combination of these two pharmacologically significant rings into the this compound scaffold creates a novel molecular architecture with the potential for unique interactions with biological targets. The lactam functionality (the -one suffix in the name) within the isoquinoline part of the molecule can act as a hydrogen bond donor and acceptor, which is a crucial feature for molecular recognition by proteins.
Given the diverse biological activities reported for other thiazoloisoquinoline isomers, it is hypothesized that this compound and its derivatives could exhibit interesting pharmacological properties. The exploration of this specific scaffold is driven by the prospect of discovering new lead compounds for various therapeutic areas, potentially including but not limited to anticancer, anti-inflammatory, and antimicrobial applications. The unique spatial arrangement of the fused rings in the [4,5-h] isomer may lead to a distinct biological profile compared to other known thiazoloisoquinolines, making it a compelling target for synthesis and biological evaluation.
Structure
3D Structure
Properties
CAS No. |
35317-84-1 |
|---|---|
Molecular Formula |
C10H6N2OS |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3H-[1,3]thiazolo[4,5-h]isoquinolin-2-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-12-8-2-1-6-3-4-11-5-7(6)9(8)14-10/h1-5H,(H,12,13) |
InChI Key |
QCVWNDFOICKOKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CN=C3)SC(=O)N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thiazolo 4,5 H Isoquinolin 2 3h One and Its Derivatives
Strategies for the Construction of the Thiazolo[4,5-h]isoquinolin-2(3H)-one Scaffold
The synthesis of the core this compound structure is a challenging task that has been approached through various innovative strategies. These methods often involve the sequential or concerted formation of the thiazole (B1198619) and isoquinoline (B145761) ring systems.
Cyclization Reactions in Thiazoloisoquinoline Synthesis
Cyclization reactions are fundamental to the assembly of the thiazoloisoquinoline framework. A key approach involves the construction of the thiazole ring onto a pre-existing isoquinoline or a precursor that will form the isoquinoline ring. For instance, a known method for creating a thiazolo[4,5-c]isoquinoline system, a related isomer, starts with 3-aminoisoquinoline. This precursor undergoes a reaction with potassium thiocyanate (B1210189) and bromine to yield 3-amino-4-thiocyanoisoquinoline, which is then cyclized using hydrochloric acid to form 2-aminothiazolo[4,5-c]isoquinoline. cdnsciencepub.com This amino group can be subsequently removed to afford the parent heterocycle.
Another strategy involves the intramolecular cyclization of suitably functionalized isoquinoline derivatives. For example, the reaction of 3,4-dihydroisoquinolines with γ-mercapto-α,β-unsaturated esters or amides can lead to the formation of thiazolo[2,3-α]isoquinoline derivatives through a tandem addition and intramolecular aza-Michael addition sequence. nih.govmdpi.com While this specific example leads to a different regioisomer, the underlying principle of using a dihydroisoquinoline as a building block is a valuable strategy in the synthesis of fused thiazoloisoquinoline systems.
The Povarov reaction, a powerful tool for the synthesis of tetrahydroquinolines, has also been adapted in a diastereoselective intramolecular cyclization/Povarov reaction cascade to construct complex polycyclic quinolines. rsc.org This highlights the potential of cascade reactions in rapidly building molecular complexity, a concept that could be applied to the synthesis of thiazoloisoquinolines.
One-Pot Synthetic Approaches for Thiazole Derivatives
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. organic-chemistry.org Several one-pot methodologies have been developed for the synthesis of thiazole derivatives, which can be adapted for the construction of the more complex this compound system.
A common and versatile one-pot method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. acgpubs.org This has been utilized in multicomponent reactions, for instance, by condensing 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds to yield thiazole derivatives. acgpubs.org Another approach employs tribromoisocyanuric acid (TBCA) as a green brominating agent for the α-monohalogenation of β-keto esters, followed by reaction with thiourea (B124793) to form 2-aminothiazoles. organic-chemistry.org
More recent innovations include the one-pot synthesis of substituted thiazoles from readily available propargylic alcohols. rsc.org Additionally, chemoenzymatic one-pot multicomponent synthesis has been developed, utilizing enzymes like trypsin to catalyze the formation of thiazole derivatives under mild conditions with high yields. researchgate.net These one-pot strategies demonstrate the diverse and evolving toolbox available for the efficient construction of the thiazole core, a critical component of the target scaffold.
Precursor Compounds and Reagent Selection in Thiazoloisoquinoline Synthesis
The choice of starting materials and reagents is paramount in dictating the success and efficiency of the synthesis of this compound.
For the isoquinoline portion, precursors such as 2-halobenzaldehydes or 2-bromoaryl ketones can be utilized in reactions that form the isoquinoline ring system. organic-chemistry.orgresearchgate.net For instance, the reaction of dithiooxamide (B146897) with appropriately substituted 2-halobenzaldehydes can afford thiazolo[5,4-c]isoquinolines. researchgate.net
For the thiazole ring, a variety of precursors are employed. Thiourea and its derivatives are common sources of the N-C-S unit required for the thiazole ring. organic-chemistry.orgacs.org For example, the reaction of an epoxyketone derivative with different thiourea derivatives in acetic acid can lead to the formation of fused thiazole compounds. acs.org Similarly, thioamides are also used as precursors in reactions with α-halocarbonyl compounds. nih.gov
The selection of reagents is also critical. For instance, in the synthesis of 2-aminothiazoles from β-keto esters, tribromoisocyanuric acid has been shown to be an efficient and environmentally friendly brominating agent compared to traditional reagents like N-bromosuccinimide. organic-chemistry.org The use of catalysts, such as rhodium(III) in C-H activation/annulation reactions, can enable the efficient construction of isoquinoline systems from simple precursors like primary benzylamines and sulfoxonium ylides. organic-chemistry.org
The following table summarizes some key precursor compounds and reagents used in the synthesis of thiazole and isoquinoline systems, which are relevant to the construction of the target scaffold.
| Precursor/Reagent | Role in Synthesis | Reference |
| 3-Aminoisoquinoline | Starting material for thiazolo[4,5-c]isoquinoline | cdnsciencepub.com |
| 2-Halobenzaldehydes | Precursor for isoquinoline ring formation | researchgate.net |
| Epoxyketones | Electrophilic partner for fused thiazole synthesis | acs.org |
| Thiourea/Thioamides | Source of N-C-S unit for thiazole ring | organic-chemistry.orgacs.orgnih.gov |
| Tribromoisocyanuric Acid (TBCA) | Green brominating agent | organic-chemistry.org |
| Rhodium(III) catalysts | Catalyst for C-H activation/annulation | organic-chemistry.org |
| γ-Mercapto-α,β-unsaturated esters | Precursor for thiazolo[2,3-α]isoquinolines | nih.govmdpi.com |
Solid-Phase Synthesis Techniques for Thiazole-Fused Systems
Solid-phase synthesis has emerged as a powerful technique for the rapid generation of libraries of heterocyclic compounds, including thiazole-fused systems. This methodology offers advantages in terms of simplified purification, as excess reagents and byproducts can be removed by simple washing of the solid support. mdpi.com
A solid-phase route has been described for the preparation of 1,3,6-trisubstituted-1H-thiazolo[4,5-c] acgpubs.orgnih.govthiazin-4(3H)one-2,2-dioxide derivatives. This strategy starts with a thiazole resin and involves a sequence of reactions including sulfonamide formation, Mitsunobu-type N-alkylation, cyclization, and cleavage from the solid support. nih.gov This approach allows for the introduction of diversity at multiple points in the molecular structure.
More directly related to the target scaffold, a facile solid-phase synthesis of a thiazolo[4,5-d]pyrimidin-7(6H)-one derivative library has been developed. mdpi.comresearchgate.net This method involves the synthesis of the core structure through efficient Thorpe–Ziegler and cyclization reactions on a solid support. The sulfide (B99878) can be oxidized to a sulfone, enabling nucleophilic substitution to introduce further diversity. mdpi.com Although this example focuses on a pyrimidinone fused system, the principles can be adapted for the synthesis of isoquinolinone-fused thiazoles.
The general workflow for the solid-phase synthesis of such fused systems typically involves:
Attachment of a suitable building block to a solid support.
Stepwise construction of the heterocyclic rings through a series of chemical transformations.
Introduction of diversity by using a variety of building blocks or reagents at specific steps.
Cleavage of the final product from the solid support.
Derivatization and Functionalization Strategies for this compound Analogues
Once the core this compound scaffold is constructed, further derivatization and functionalization are often necessary to explore structure-activity relationships and optimize biological properties.
A common strategy for derivatization involves nucleophilic substitution reactions. For example, in the synthesis of thiazolo[4,5-c]isoquinoline derivatives, a 2-chloro substituent can be displaced by various nucleophiles to introduce a range of functional groups. cdnsciencepub.com Similarly, in the synthesis of 3-aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-ylidenes, a related heterocyclic system, a chloro group at the 7-position is displaced by secondary amines. nih.gov
Another approach involves the modification of existing functional groups. For instance, a thione group can be S-alkylated, for example with dimethyl sulfate, to form a methylthio group, which can then be displaced by a nucleophile. nih.gov
The synthesis of 2-(isopropylamino)thiazol-4(5H)-one derivatives with various substituents at the 5-position has been achieved by reacting 1-isopropylthiourea with different 2-bromo esters. nih.gov This highlights how the choice of starting materials can directly influence the final functionalization of the heterocyclic ring.
The following table provides examples of derivatization strategies for related thiazole-fused systems, which could be applicable to this compound.
| Derivatization Strategy | Example Reaction | Reference |
| Nucleophilic Aromatic Substitution | Displacement of a 2-chloro substituent with various nucleophiles. | cdnsciencepub.com |
| Nucleophilic Substitution | Reaction of a 7-chloro group with secondary amines. | nih.gov |
| S-Alkylation and Nucleophilic Displacement | Methylation of a thione followed by reaction with a nucleophile. | nih.gov |
| Condensation with Aldehydes | Reaction of 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one with aryl aldehydes. | scielo.br |
| Variation of Starting Materials | Use of different 2-bromo esters to introduce substituents at the 5-position. | nih.gov |
Chemical Reactivity and Mechanistic Studies of Thiazolo 4,5 H Isoquinolin 2 3h One
Intra- and Intermolecular Cyclization Mechanisms
The construction of the thiazolo[4,5-h]isoquinolin-2(3H)-one ring system and its analogues often involves intricate cyclization reactions. These can proceed through either intramolecular or intermolecular pathways, depending on the chosen synthetic strategy and starting materials.
One prominent method for constructing the fused thiazole (B1198619) ring involves the use of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as the Appel salt. evitachem.com This reagent serves as a versatile synthon for introducing the sulfur and nitrogen atoms required for the thiazole ring. The process typically begins with the condensation of an appropriate amino-substituted isoquinoline (B145761) derivative with the Appel salt. This reaction, often facilitated by a base like pyridine, leads to the formation of an N-arylimino-1,2,3-dithiazole intermediate. evitachem.com Subsequent treatment with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), induces a ring contraction and desulfurization cascade, ultimately yielding the desired thiazole ring fused to the isoquinoline core. evitachem.com This method offers a reliable route, particularly for sterically hindered systems. evitachem.com
Another approach involves the Pictet-Spengler condensation. In the synthesis of related pyrazolo[3,4-c]isoquinoline derivatives, the reaction of 4-aryl-5-aminopyrazoles with aldehydes in a strong acidic medium first forms an azomethine intermediate. researchgate.net This intermediate then undergoes an intramolecular cyclization to form a dihydroisoquinoline, which subsequently dehydrogenates to the final aromatic isoquinoline system. researchgate.net A plausible mechanism for the formation of related 3-substituted thiazolo[2,3-α]isoquinolines involves the initial nucleophilic addition of a mercapto-unsaturated ester to a 3,4-dihydroisoquinoline. mdpi.com This is followed by an intramolecular aza-Michael addition and subsequent tautomerism to yield the final product. mdpi.com
In the synthesis of indolo[3,2-c]isoquinoline derivatives, an acid-catalyzed dehydration and subsequent attack of a nitrogen lone pair on the resulting acylium ion forms a key intermediate. This intermediate then undergoes intramolecular cyclization involving a nucleophilic sulfur atom to form the C-S bond, leading to the final product after deprotonation. nih.gov
The table below summarizes key cyclization reactions leading to thiazole-fused isoquinoline and related heterocyclic systems.
| Starting Materials | Reagents and Conditions | Product Type | Mechanism Highlights | Reference |
| Amino-substituted isoquinoline | Appel salt, Pyridine, DBU | Thiazole-fused isoquinoline | Condensation, ring contraction, desulfurization | evitachem.com |
| 4-Aryl-5-aminopyrazole, Aldehyde | Trifluoroacetic or formic acid | Pyrazolo[3,4-c]isoquinoline | Azomethine formation, intramolecular cyclization, dehydrogenation | researchgate.net |
| 3,4-Dihydroisoquinoline, γ-Mercapto-α,β-unsaturated ester | Appropriate conditions | 3-Substituted thiazolo[2,3-α]isoquinoline | Nucleophilic addition, intramolecular aza-Michael addition, tautomerism | mdpi.com |
| Indoloisoquinoline precursor | Acid catalyst | Indolo[3,2-c]isoquinoline with thiadiazole | Dehydration, acylium ion formation, intramolecular C-S bond formation | nih.gov |
Alkylation, Acylation, and Condensation Reactions
The this compound scaffold and its analogs can be further modified through various reactions, including alkylation, acylation, and condensation, to generate a library of derivatives with diverse properties.
Alkylation is a common strategy to introduce alkyl groups onto the heterocyclic core. For instance, in the synthesis of 1,5-dihydro-3H-1,2,4-thiadiazolo[3,4-b]quinazolin-5-one 2,2-dioxides, the sodium salt of the parent compound, generated using sodium hydride in DMF, undergoes alkylation exclusively on the N-10 position. researchgate.net The alkylation of 2,4-(1H,3H)-quinazolinediones has been effectively carried out using dialkyl carbonates under microwave irradiation, providing a practical method for N-alkylation. mdpi.com S-alkylation of 3-aryl-2-thioquinazolin-4(3H)-one with chloroacetone (B47974) is a key step in the synthesis of further derivatives. researchgate.net
Acylation reactions are employed to introduce acyl groups, which can serve as handles for further functionalization or modulate the electronic properties of the molecule. The synthesis of novel N³ and C⁵ substituted thiazolo[4,5-b]pyridin-2-ones involves acylation reactions as a key step. researchgate.net
Condensation reactions are fundamental in building the core heterocyclic structure and in its subsequent modification. The reaction of 3-aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones with secondary amines leads to the formation of 3-aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidin-2(3H)-thiones in excellent yields. nih.gov Furthermore, the reaction of the stating thiazoles with acetic anhydride (B1165640) at reflux temperature yields 3-aryl-5-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one. nih.gov
The following table provides examples of these functionalization reactions on related heterocyclic systems.
| Reaction Type | Substrate | Reagents | Product | Reference |
| Alkylation | 1,5-Dihydro-3H-1,2,4-thiadiazolo[3,4-b]quinazolin-5-one 2,2-dioxide | NaH, Alkyl halide | N-10 alkylated product | researchgate.net |
| Alkylation | 2,4-(1H,3H)-Quinazolinedione | Dialkyl carbonate, K₂CO₃, Microwave | N-alkylated quinazolinedione | mdpi.com |
| Alkylation | 3-Aryl-2-thioquinazolin-4(3H)-one | Chloroacetone | 2-(Propanonylthio)-3-arylquinazol-4(3H)-one | researchgate.net |
| Acylation | 3-Aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one | Acylating agent | N³ and C⁵ acylated products | researchgate.net |
| Condensation | 3-Aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione | Secondary amine | 3-Aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidin-2(3H)-thione | nih.gov |
| Condensation | 4-amino-3-aryl-2-thioxo-2,3-dihydrothiazole-5-carboxamide | Acetic anhydride | 3-aryl-5-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one | nih.gov |
Nucleophilic Aromatic Substitution (SₙAr) Reactions of Thiazole-Fused Systems
Nucleophilic aromatic substitution (SₙAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as those found in thiazole-fused systems. The presence of a halogen atom on the isoquinoline or a fused pyrimidine (B1678525) ring provides a handle for introducing various nucleophiles.
For example, in the synthesis of thiazolo[4,5-d]pyrimidines, the chloro group on the pyrimidine ring is more activated towards nucleophilic substitution compared to a bromo group on an attached benzene (B151609) ring. nih.gov This allows for selective reaction with secondary amines to produce 7-(N,N-dialkylamino) derivatives in excellent yields without affecting the bromo substituent. nih.gov Similarly, meso-bromosubporphyrin undergoes SₙAr reactions with a variety of nucleophiles including arylamines, phenols, and thiophenols in the presence of a suitable base. nih.gov
These reactions highlight the potential for selective functionalization of halogenated this compound derivatives, enabling the introduction of a wide range of substituents to explore structure-activity relationships.
Metal-Catalyzed Coupling Reactions and Radical-Based Alkylations
Modern synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, have significantly expanded the toolkit for modifying complex heterocyclic scaffolds like this compound.
Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Studies on thiazolo[5,4-c]isoquinolines have shown that halogenated derivatives can be functionalized with various boronic acids. researchgate.net The reactivity and regioselectivity of the coupling can be influenced by the type and position of the halogen atom on the substrate. researchgate.net For instance, the reaction of 6-chloro-2-(2,6-dichlorophenyl)thiazolo[5,4-c]isoquinoline with an arylboronic acid can lead to a mixture of mono-, di-, and tri-substituted products. researchgate.net This highlights the potential for extensive diversification of the this compound core.
Iridium-catalyzed reactions have also emerged as a powerful tool. A library of thiazoles has been synthesized via an iridium-catalyzed sulfur ylide insertion reaction, demonstrating good tolerance for various functional groups. nih.gov This approach offers a valuable alternative to traditional thiazole syntheses. nih.gov
While not explicitly detailed for this compound, the principles of these metal-catalyzed reactions are broadly applicable to related heterocyclic systems and represent a promising avenue for the late-stage functionalization of this scaffold.
| Reaction Type | Substrate | Catalyst/Reagents | Product Type | Reference |
| Suzuki-Miyaura Coupling | Halogenated Thiazolo[5,4-c]isoquinoline | Pd catalyst, Boronic acid | Arylated Thiazolo[5,4-c]isoquinoline | researchgate.net |
| Iridium-Catalyzed Insertion | Thioamide/Thiourea (B124793) | Iridium catalyst, Sulfoxonium ylide | Substituted Thiazole | nih.gov |
Tautomeric Equilibrium Investigations in Related Scaffolds
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a crucial consideration in heterocyclic chemistry as different tautomers can exhibit distinct chemical and biological properties. In the context of this compound, the lactam-lactim tautomerism is of particular interest.
Investigations into related systems, such as 1-benzamidoisoquinoline derivatives, have shown that the tautomeric equilibrium between the amide and iminol forms can be controlled by substituent effects. mdpi.com For example, the relative content of the amide form can be significantly altered by introducing electron-donating or electron-withdrawing groups on the phenyl ring. mdpi.com
For this compound, the equilibrium between the 2(3H)-one (lactam) form and its 2-hydroxythiazolo[4,5-h]isoquinoline (lactim) tautomer is an important characteristic that can influence its reactivity and interactions with biological targets. Understanding and potentially controlling this equilibrium is a key aspect of its chemical biology.
| Investigated System | Tautomeric Equilibrium | Influencing Factors | Reference |
| 1-Benzamidoisoquinoline derivatives | Amide vs. Iminol | Substituent electronic effects | mdpi.com |
| Hydroquinones in large aromatics | Dihydroxy vs. Diketo | Size of the fused aromatic system | nih.gov |
Spectroscopic Characterization and Structural Elucidation of Thiazolo 4,5 H Isoquinolin 2 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules. For Thiazolo[4,5-h]isoquinolin-2(3H)-one, both ¹H and ¹³C NMR would provide crucial information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) and thiazole (B1198619) moieties, as well as the N-H proton of the thiazolone ring. The aromatic protons on the isoquinoline core would likely appear as a set of multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns dictated by their positions on the fused ring system. A broad singlet, characteristic of an amide proton, is anticipated for the N-H group, likely in the range of δ 11.0-12.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the thiazolone ring is expected to show a characteristic resonance in the highly deshielded region of the spectrum, typically around δ 170 ppm. The aromatic and heteroaromatic carbons would resonate in the approximate range of δ 110-150 ppm. The specific shifts of the carbons in the isoquinoline and thiazole rings would provide further confirmation of the fused ring structure.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~170.0 |
| C3a | - | ~115.0 |
| C4 | ~7.8 (d) | ~128.0 |
| C5 | ~7.5 (t) | ~125.0 |
| C6 | ~8.0 (d) | ~130.0 |
| C7 | - | ~145.0 |
| C8 | ~8.5 (s) | ~120.0 |
| C9a | - | ~148.0 |
| C9b | - | ~135.0 |
| NH | ~11.5 (br s) | - |
Note: The predicted values are based on analogous heterocyclic systems and general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
A prominent and strong absorption band is anticipated in the region of 1680-1720 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the cyclic amide (lactam) in the thiazolone ring. Another significant absorption would be a broad band in the range of 3100-3300 cm⁻¹, corresponding to the N-H stretching vibration of the amide group. The presence of aromatic C-H bonds in the isoquinoline moiety would be indicated by stretching vibrations typically appearing above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the fused aromatic system would give rise to a series of sharp to medium bands in the 1450-1620 cm⁻¹ region.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100-3300 | Medium, Broad |
| Aromatic C-H Stretch | >3000 | Medium |
| C=O Stretch (Amide) | 1680-1720 | Strong |
| C=C/C=N Stretch | 1450-1620 | Medium-Sharp |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. For this compound (molecular formula: C₁₀H₆N₂OS), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its monoisotopic mass.
High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement of the molecular ion. The calculated exact mass for C₁₀H₆N₂OS is 202.0252, and an experimental HRMS value close to this would confirm the elemental composition.
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum would offer insights into the stability of different parts of the molecule. Common fragmentation pathways for such heterocyclic systems could involve the loss of small neutral molecules like CO, HCN, or the cleavage of the thiazolone ring. The isoquinoline fragment would be expected to be a relatively stable ion observed in the spectrum.
Interactive Data Table: Predicted Mass Spectrometry Data
| Analysis | Predicted Value | Information Provided |
| MS (m/z) | 202 | Molecular Weight |
| HRMS (m/z) | 202.0252 | Elemental Composition |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The fused aromatic structure of this compound is expected to give rise to distinct absorption bands in the UV-Vis spectrum.
Typically, fused aromatic heterocycles exhibit multiple absorption bands corresponding to π → π* transitions. It is anticipated that this compound would display strong absorptions in the UV region, likely with one or more maxima (λ_max) between 250 and 350 nm. The exact positions and intensities of these bands would be influenced by the extent of conjugation and the presence of heteroatoms within the fused ring system. These findings reveal that compounds with strong electron acceptor groups can exhibit UV-visible spectra peaks extending into the near-infrared (NIR) range in various solvents nih.gov. The spectra are expected to show a consistent distribution with the most intense band at higher energies, typically between 340 and 758 nm, which is indicative of π-π* transitions nih.gov.
X-Ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be obtained, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.
The analysis would be expected to confirm the planarity of the fused aromatic system. Furthermore, it would reveal details about the crystal packing, such as the presence of hydrogen bonding involving the N-H and C=O groups of the thiazolone ring, which would likely form dimeric or polymeric structures in the solid state. Such interactions are crucial in understanding the supramolecular chemistry of the compound. While no specific crystal structure for this exact molecule has been reported, related fused heterocyclic systems often exhibit such packing motifs.
Theoretical and Computational Investigations on Thiazolo 4,5 H Isoquinolin 2 3h One
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for determining the electronic structure and stable molecular geometry of a compound. These calculations provide insights into the distribution of electrons and the three-dimensional shape of the molecule, which are essential for understanding its reactivity and interactions with biological macromolecules.
For thiazole-containing systems, DFT is used to calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity. mdpi.com While specific DFT data for Thiazolo[4,5-h]isoquinolin-2(3H)-one is not detailed in the provided literature, the methodology would involve optimizing the molecule's 3D structure to its lowest energy state. From this, one can derive electronic descriptors like partial atomic charges, heat of formation, and dipole moments, which are valuable for further modeling, such as in Quantitative Structure-Activity Relationship (QSAR) studies. youtube.com
Table 1: Key Parameters Obtainable from DFT Calculations
| Parameter | Description | Significance |
| Optimized Molecular Geometry | The most stable 3D arrangement of atoms in the molecule. | Determines the molecule's shape and steric properties. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. mdpi.com |
| Partial Atomic Charges | Distribution of electron density across the atoms. | Helps identify sites for electrostatic interactions. youtube.com |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
Molecular Orbital Analysis and Aromaticity Studies of Thiazole (B1198619) Systems
The this compound molecule contains a fused thiazole ring system. Thiazoles are classified as aromatic heterocycles, characterized by significant pi-electron delocalization, which imparts stability. wikipedia.orgnih.gov This aromaticity is greater than that found in corresponding oxazoles and is evident in experimental data such as ¹H NMR chemical shifts, where ring protons resonate at values indicative of a strong diamagnetic ring current. wikipedia.org
In Silico Target Prediction Methodologies for Thiazoloisoquinoline Derivatives
Before engaging in extensive biological testing, computational methods can be used to predict the likely protein targets of a novel compound. This process, often called "target fishing" or "in silico target prediction," helps to prioritize experimental studies. univie.ac.at For thiazoloisoquinoline derivatives, these methodologies are valuable given that the thiazole ring is considered a "privileged pharmacophore," known to interact with a wide array of biological targets. nih.gov
Methodologies for target prediction can be broadly categorized as either ligand-based or structure-based.
Ligand-based methods compare the novel molecule to a database of compounds with known biological activities. If the new molecule is structurally or physicochemically similar to known active compounds, it is predicted to share a similar target.
Structure-based methods (or reverse docking) involve docking the compound of interest against a large library of 3D protein structures to identify which proteins it is most likely to bind to with high affinity.
One example of a tool used for this purpose is the PASS (Prediction of Activity Spectra for Substances) online service, which has been used to predict gene targets for other heterocyclic derivatives. researchgate.net Such approaches can generate hypotheses about a compound's mechanism of action, which can then be validated experimentally. nih.govnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for visualizing ligand-target interactions at the molecular level. nih.govnih.gov
For derivatives of the thiazolo-quinoline family, docking studies have been successfully employed to investigate their potential as inhibitors of various enzymes. For instance, a series of thiazoloquinolinone derivatives were docked into the ATP-binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov These simulations revealed that the compounds could form crucial hydrogen bonds and that a specific residue, Lys868, had a high frequency of interaction, indicating its importance for stabilizing the complex. nih.gov
Similarly, thiazolo[4,5-b]pyridine (B1357651) derivatives were preselected for anti-inflammatory activity testing based on their docking scores with cyclooxygenase (COX-1 and COX-2) enzymes. researchgate.netresearchgate.net The results of docking simulations are typically reported as a binding energy or score (in kcal/mol), where a more negative value indicates a stronger predicted binding affinity. nih.govmdpi.com
Table 2: Example of Molecular Docking Results for Thiazoloquinolinone Derivatives against VEGFR-2 nih.gov
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative 5a | -5.87 | Lys868, Glu917 |
| Derivative 5c | -6.21 | Lys868, Cys919 |
| Derivative 5e | -6.63 | Lys868, Asp1046 |
| Derivative 5g | -6.05 | Cys919, Asp1046 |
| Pazopanib (Reference) | - | Cys919, Glu917, Lys868 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR is a computational modeling method that aims to find a statistical relationship between the structural or physicochemical properties of a set of compounds and their biological activity. dmed.org.uaresearchgate.net A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov
The first step in building a QSAR model is to calculate a wide range of numerical values, known as molecular descriptors, that represent the chemical structure and properties of the molecules. youtube.com These descriptors can be categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices). dmed.org.ua
3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., surface area, volume, geometrical properties). dmed.org.uayoutube.com
Quantum-Chemical Descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, partial charges). researchgate.net
Due to the large number of possible descriptors, a crucial step is descriptor selection, where statistical techniques are used to identify the subset of descriptors that has the most significant correlation with the biological activity. youtube.com Methods like Multiple Linear Regression (MLR) combined with a Genetic Algorithm (GA) are often used for this purpose, as demonstrated in studies on thiazolo[4,5-b]pyridin-2-one derivatives. dmed.org.uadergipark.org.tr Other techniques include the least absolute shrinkage and selection operator (lasso) to reduce the dimensionality of the data. nih.gov The goal is to create a simple, yet predictive, mathematical model that avoids overfitting. nih.gov
A QSAR model's predictions are only considered reliable for compounds that are similar to those used to build the model (the training set). variational.aitum.de The "Applicability Domain" (AD) defines this chemical space. tum.denih.gov Any prediction for a compound that falls outside the AD is considered an extrapolation and is less trustworthy. variational.ai
Defining the AD is a critical step for validating a QSAR model and is required by regulatory bodies. researchgate.net Various methods exist to determine the AD, often based on the range of descriptor values, structural similarity, or the distance of a new compound from the compounds in the training set in descriptor space (e.g., using Euclidean distance). researchgate.net In QSAR studies of thiazolo[4,5-b]pyridin-2-one derivatives, the AD was analyzed to ensure that the developed models could be confidently applied to new compounds within the same chemical domain. dmed.org.uadergipark.org.tr
Molecular Electrostatic Potential (MESP) Analysis
No specific studies detailing the Molecular Electrostatic Potential (MESP) analysis of this compound were found. Therefore, data regarding its electrophilic and nucleophilic sites, as well as specific electrostatic potential values, are not available. MESP analysis is a valuable computational tool for predicting the reactive behavior of molecules by mapping the electrostatic potential onto the electron density surface, but such an analysis has not been reported for this particular compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
There are no available research findings from Time-Dependent Density Functional Theory (TD-DFT) calculations for this compound. Consequently, information regarding its excited state properties, such as excitation energies, oscillator strengths, and the nature of electronic transitions, remains uncharacterized in the scientific literature. TD-DFT is a powerful method for studying electronic absorption and emission spectra, but it has not been applied to this specific molecule in any of the reviewed sources. rsc.org
Structure Activity Relationship Sar Studies of Thiazolo 4,5 H Isoquinolin 2 3h One Derivatives
Impact of Substituent Effects on Biological Activity
The biological activity of derivatives of the thiazoloisoquinoline core is profoundly influenced by the nature and position of various substituents. Research on related fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines and thiazolo[4,5-b]quinoxalines, provides significant insights into these effects. researchgate.netnih.gov
Systematic modifications at different positions of the core structure have revealed critical determinants for potency and selectivity. For instance, in a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives acting as Corticotropin Releasing Factor (CRF) receptor antagonists, specific substitutions at the N-3 and C-7 positions were found to be crucial for high inhibitory effect. nih.gov The presence of a 2,4-dichlorophenyl or a 4-methoxy-2-methylphenyl group at the N-3 position, combined with an alkylamino group at the C-7 position where the alkyl chains are 3-4 carbons in length, was identified as optimal for potent CRF1 receptor inhibition. nih.gov This suggests that a combination of electronic and steric factors governed by these substituents is key to the interaction with the receptor.
Similarly, studies on thiazolo[4,5-b]quinoxalin-2-ones have demonstrated that substitutions on the thiazole (B1198619) ring can significantly impact their insecticidal activity against the cotton leafworm Spodoptera litura. researchgate.net The introduction of different groups leads to varying levels of efficacy, highlighting the sensitivity of the biological response to the substitution pattern. researchgate.net
In the broader context of thiazole derivatives, the nature of substituents has been shown to modulate a range of biological activities, including antimicrobial and antifungal actions. For example, in a series of nih.govmdpi.comthiazolo[3,2-b] researchgate.netmdpi.comjapsonline.comtriazolium salts, the length and nature of substituents at the C-2 and N-3 positions were critical for modulating the antibacterial spectrum and potency. mdpi.com Moderate chain lengths with balanced hydrophobicity led to broad-spectrum bactericidal properties, while longer, bulkier substituents favored selective activity against Gram-negative bacteria. mdpi.com
The following table summarizes the impact of key substitutions on the biological activity of related thiazole-fused heterocyclic systems.
| Scaffold | Position of Substitution | Substituent | Observed Biological Effect | Reference |
| Thiazolo[4,5-d]pyrimidine | N-3 | 2,4-dichlorophenyl | Potent CRF₁ receptor antagonist activity | nih.gov |
| Thiazolo[4,5-d]pyrimidine | N-3 | 4-methoxy-2-methylphenyl | Potent CRF₁ receptor antagonist activity | nih.gov |
| Thiazolo[4,5-d]pyrimidine | C-7 | Alkylamino (3-4 carbons) | Optimal inhibitory effects on CRF₁ receptor | nih.gov |
| nih.govmdpi.comThiazolo[3,2-b] researchgate.netmdpi.comjapsonline.comtriazole | C-2 and N-3 | Moderate length alkyl chains | Broad-spectrum bactericidal properties | mdpi.com |
| nih.govmdpi.comThiazolo[3,2-b] researchgate.netmdpi.comjapsonline.comtriazole | C-2 and N-3 | Longer, bulkier substituents | Selective Gram-negative activity | mdpi.com |
Identification of Pharmacophoric Elements within the Thiazoloisoquinoline Scaffold
A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the thiazoloisoquinoline scaffold and related structures, several key pharmacophoric elements have been identified through extensive SAR studies.
The core heterocyclic system, comprising the fused thiazole and isoquinoline (B145761) rings, often serves as the fundamental scaffold that correctly orients the crucial interacting groups in three-dimensional space. In many cases, the nitrogen and sulfur atoms within the thiazole ring are involved in hydrogen bonding or other electrostatic interactions with the target protein.
For related quinazoline (B50416) derivatives targeting VEGFR2, a flat nitrogen-based heteroaromatic ring is considered essential for forming key hydrogen bond interactions within the hinge region of the kinase domain. nih.gov A 4-phenoxy substituent on the quinazoline ring was chosen to maximize affinity by fitting into the gatekeeper area through hydrophobic interactions. nih.gov Furthermore, a hydrophilic linker of a specific length (a 5-atom thiosemicarbazone chain) was found to be optimal for occupying the DFG region of the kinase. nih.gov These principles can be extrapolated to the thiazoloisoquinoline scaffold, suggesting that the thiazole ring, the isoquinoline core, and specific substituents at defined positions constitute the key pharmacophoric elements.
Studies on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors have also shed light on essential pharmacophoric features. nih.gov The thiazole ring and the benzoic acid moiety are critical components for potent inhibition. The introduction of specific substituents on the benzoic acid ring further enhances activity, indicating their role as part of the pharmacophore. nih.gov
Rational Design Principles for Modulating Selectivity and Potency in Thiazole Derivatives
Rational drug design aims to develop potent and selective ligands based on the three-dimensional structure of the biological target. This approach has been successfully applied to various thiazole-containing scaffolds.
A key principle in rational design is the strategic placement of substituents to exploit specific pockets and interactions within the target's binding site. For example, in the design of VEGFR2 inhibitors based on a quinazoline scaffold, a 4-phenoxy group was rationally selected to occupy the gatekeeper area and form stabilizing hydrophobic interactions. nih.gov This was combined with a thiosemicarbazone linker designed to form hydrogen bonds in the DFG region. nih.gov This targeted approach allows for the modulation of both potency and selectivity.
The modulation of the antibacterial spectrum of nih.govmdpi.comthiazolo[3,2-b] researchgate.netmdpi.comjapsonline.comtriazoles provides another example of rational design principles. mdpi.com By systematically varying the length and bulk of alkyl substituents, researchers could tailor the compounds to be either broad-spectrum or selective for certain types of bacteria. mdpi.com This demonstrates that modulating physicochemical properties like hydrophobicity in a controlled manner is a powerful strategy for optimizing biological activity.
Furthermore, the development of novel thiazole derivatives as agrochemicals highlights the importance of designing molecules with enhanced metabolic stability and improved binding characteristics. nih.gov The robustness and functional versatility of the thiazole ring make it an ideal starting point for designing effective and stable agents. nih.gov
Insights from QSAR Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models can then be used to predict the activity of newly designed molecules.
Several QSAR studies have been conducted on isoquinoline and thiazole derivatives, providing valuable insights for lead optimization. For instance, a QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives with AKR1C3 inhibitory activity developed a robust model that could predict bioactivity based on specific molecular descriptors. japsonline.com Such models are instrumental in guiding the synthesis of novel isoquinoline derivatives with improved activity. japsonline.com
Similarly, 3D-QSAR studies, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), have been applied to pyrimido-isoquinolin-quinone derivatives to understand their anti-MRSA activity. nih.gov These studies generate 3D contour maps that visualize the regions where steric, electrostatic, and other property changes can enhance or diminish biological activity, providing a clear roadmap for designing more potent compounds. nih.gov
QSAR models have also been developed for thiazolidin-4-one and thiazolidine-2,4-dione derivatives. nih.govlew.ro These studies have shown that descriptors such as polarizability, molar volume, hydration energy, and the energies of frontier molecular orbitals (HOMO and LUMO) can be correlated with biological activity. lew.ro For example, one study found that an increase in the surface area grid of the compounds led to a decrease in activity, while an increase in molecular weight and volume resulted in higher activity. lew.ro
The following table presents descriptors commonly used in QSAR models for thiazole and isoquinoline derivatives and their general interpretation.
| QSAR Descriptor | Interpretation in Activity Prediction | Reference |
| CoMFA/CoMSIA Fields | Identifies favorable/unfavorable steric and electrostatic regions for substitution. | nih.gov |
| Molecular Weight (MW) | Positive correlation can indicate the importance of size and bulk for binding. | lew.ro |
| Molar Volume (MV) | Similar to MW, a positive correlation suggests that larger molecules may have better activity. | lew.ro |
| Surface Area Grid (SAG) | A negative correlation can suggest that a more compact molecule is preferred for activity. | lew.ro |
| Hydration Energy (HE) | Can indicate the influence of hydrophobicity/hydrophilicity on activity. | lew.ro |
| EHOMO / ELUMO | Relates to the molecule's ability to donate or accept electrons, influencing reactivity and binding. | lew.ro |
Conformational Analysis and its Correlation with Biological Response
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis, therefore, plays a vital role in understanding SAR and in the rational design of new drugs. While specific conformational analysis studies on Thiazolo[4,5-h]isoquinolin-2(3H)-one are not widely reported, the principles are well-established in medicinal chemistry.
For example, in the docking of nih.govmdpi.comthiazolo[3,2-b] researchgate.netmdpi.comjapsonline.comtriazolium salts into microbial protein targets, the predicted binding mode revealed a wide range of interactions, including hydrogen bonds, π-σ, and π-π T-shaped interactions. mdpi.com The ability of the molecule to adopt a conformation that allows for these multiple points of contact is essential for its potent antimicrobial activity. mdpi.com
Applications in Medicinal Chemistry and Drug Discovery Research
Development of Lead Compounds for Therapeutic Areas
The thiazole-fused heterocyclic system is a fertile ground for the discovery of lead compounds targeting a wide array of diseases. The structural rigidity and the presence of nitrogen and sulfur heteroatoms allow for specific interactions with biological targets, making these scaffolds valuable in drug design.
Derivatives of the broader thiazole-fused family have demonstrated a wide range of biological activities. For instance, various thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and screened for pharmacological effects, revealing significant analgesic, anti-inflammatory, and anticonvulsant properties. nih.gov Similarly, the general class of thiazolidin-4-ones is recognized for a diverse activity profile that includes antimicrobial, anticancer, antioxidant, and antiviral effects. nih.gov
More targeted research has led to the development of potent and selective inhibitors for specific enzyme families. A notable example is the creation of thiazolo[5,4-f]quinazolin-9-one derivatives that act as powerful inhibitors of Ser/Thr kinases like DYRK1A and GSK-3α/β, which are implicated in neurodegenerative diseases and cancer. mdpi.com In a different therapeutic approach, novel 2-(isopropylamino)thiazol-4(5H)-one derivatives were synthesized as inhibitors of 11β-HSD1 and 11β-HSD2 enzymes, which are involved in glucocorticoid metabolism and represent potential targets for anti-cancer therapies. nih.gov These examples underscore the adaptability of the thiazole (B1198619) core in generating lead compounds for diverse and critical therapeutic areas.
Table 1: Therapeutic Potential of Various Thiazole-Fused Scaffolds
| Scaffold Type | Therapeutic Area | Target/Activity |
|---|---|---|
| Thiazolo[5,4-f]quinazolin-9-ones | Neurodegenerative Diseases, Cancer | Kinase inhibition (DYRK1A, GSK-3α/β) |
| 2-(Isopropylamino)thiazol-4(5H)-ones | Cancer | Enzyme inhibition (11β-HSD1, 11β-HSD2) |
| Thiazolo[4,5-d]pyrimidines | Inflammation, Neurology | Analgesic, anti-inflammatory, anticonvulsant |
Utilization as Heteroaryl Building Blocks in Scaffold Hopping Strategies
Scaffold hopping is a crucial strategy in medicinal chemistry that involves modifying the core molecular structure of a known active compound to discover new chemotypes with improved properties, such as enhanced efficacy, better selectivity, or novel intellectual property. The Thiazolo[4,5-h]isoquinolin-2(3H)-one scaffold and its relatives are ideal candidates for such strategies due to their synthetic accessibility and the ease with which they can be functionalized.
These heterocycles serve as versatile building blocks. For example, a facile solid-phase synthesis method was developed to create a library of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives, demonstrating how the core structure can be systematically modified to explore structure-activity relationships (SAR) and identify compounds with desired biological activities. The synthesis of regioisomeric analogues of thiazoloquinazolines has also been explored to conduct comparative SAR studies, highlighting the modular nature of these fused systems. mdpi.com This approach allows chemists to fine-tune the pharmacological profile of the resulting molecules. The development of novel, unprecedented heteroaromatic systems like 2H-thiazolo[4,5-d] nih.govmdpi.commdpi.comtriazole (ThTz) further illustrates this principle; it was designed specifically to be a versatile building block, enabling diverse chemical transformations and facilitating its use in scaffold-hopping campaigns. nih.gov
Strategies for Addressing Antimicrobial Resistance through Novel Scaffolds
The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the development of new classes of anti-infective agents with novel mechanisms of action. nih.gov Thiazole-containing compounds have emerged as a promising avenue of research in this fight. The thiazole nucleus is a key feature in many existing antimicrobial drugs, and new derivatives are continually being explored. nih.govmdpi.com
Research has shown that various fused thiazole heterocycles exhibit potent activity against a range of pathogens, including drug-resistant strains. For example, certain thiazolo[4,5-d]pyrimidine derivatives show significant inhibitory effects against Gram-positive bacteria and yeasts. nih.gov Other studies have focused on thiazolidin-4-ones, which have demonstrated broad-spectrum antibacterial activity. nih.govnih.gov
A key strategy involves designing hybrid molecules that combine the thiazole core with other pharmacologically active moieties to enhance efficacy. This molecular hybridization approach has been used to develop new heteroaryl thiazole derivatives with moderate to good activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, some novel fused heterocyclic compounds, such as 1,2,4-triazolo[3,4-b] nih.govnih.govmdpi.comthiadiazines, have shown promising activity against both bacteria and fungi, suggesting they could be modified to develop safer and more potent antifungal agents. nih.govresearchgate.net The ability of these scaffolds to inhibit biofilm formation, a key factor in chronic infections and antibiotic resistance, is also an active area of investigation. nih.govnih.gov
Table 2: Antimicrobial Activity of Selected Fused Thiazole Derivatives
| Compound Class | Target Organism(s) | Notable Activity |
|---|---|---|
| Thiazolo[4,5-d]pyrimidines | Gram-positive bacteria, Yeasts | Significant inhibitory effect observed. nih.gov |
| Heteroaryl Thiazole Hybrids | Methicillin-resistant S. aureus (MRSA) | Moderate antibacterial activity. mdpi.com |
| 1,2,4-Triazolo[3,4-b] nih.govnih.govmdpi.comthiadiazines | S. aureus, B. cereus, E. coli, C. albicans | Promising broad-spectrum antimicrobial activity. nih.govresearchgate.net |
Role in Innovative Therapeutic Agent Development
The this compound scaffold is part of a larger family of fused heterocycles that provide a platform for developing innovative therapeutic agents. Their value lies in the structural novelty they offer, which can lead to new mechanisms of action and the ability to target challenging disease pathways. The indoloisoquinoline core, a related structure, is found in numerous natural products and pharmaceuticals, displaying a broad spectrum of therapeutic properties, including antitumor and antibacterial activities. nih.gov
The development process often involves the synthesis of compound libraries based on a core scaffold to screen for various biological activities. For instance, the antitumor potential of novel 3-phenylthiazolo[4,5-d]pyrimidin-2-thione derivatives has been explored through in vitro screening against numerous human tumor cell lines. nih.gov This systematic approach allows researchers to identify compounds with potent and selective effects.
Moreover, the fusion of different heterocyclic rings, such as combining an indolo[3,2-c]isoquinoline moiety with a triazolo-thiadiazole ring, has led to the creation of novel analogues with significant anticancer activity. nih.gov These innovative molecular designs, which are distinct from existing drugs, are crucial for overcoming drug resistance and providing new treatment options for complex diseases.
Potential in Fluorescent Probe and Sensor Design
Heterocyclic compounds, particularly those with extended conjugated π-systems, often exhibit unique photophysical properties, making them attractive for applications beyond therapeutics, such as in diagnostics and bioimaging. The development of fluorescent probes allows for the real-time visualization and quantification of biologically important species within living cells and organisms.
While research specifically detailing this compound as a fluorescent probe is limited, structurally related thiazole-fused systems have proven effective in this area. For example, a novel probe based on a thiazolo[4,5-b]pyridine (B1357651) scaffold, named 2-HPTP, was synthesized and shown to be a highly selective fluorescent sensor for zinc ions (Zn²⁺). nih.gov This probe exhibited a significant fluorescence enhancement and a large red-shift in its emission wavelength upon binding to Zn²⁺, allowing for its use in monitoring intracellular zinc levels in living cells and even in a whole organism model (C. elegans). nih.gov
In another study, a series of fluorescent thiazole–pyrazoline derivatives were synthesized. nih.gov These compounds were found to be cell-permeable and were used to study their own intracellular distribution, demonstrating that they could induce autophagy in human lung cancer cells. nih.gov These examples highlight the inherent potential of the thiazole-fused heterocyclic framework. The rigid, planar structure of this compound suggests it could be a promising candidate for the rational design of new fluorescent probes and sensors for various biological analytes and processes.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways to Functionalized Thiazolo[4,5-h]isoquinolin-2(3H)-one Derivatives
The development of novel and efficient synthetic methodologies is crucial for generating a diverse library of this compound derivatives. Future research should focus on creating more complex and functionally rich analogs to enhance potency, selectivity, and pharmacokinetic properties. Key areas of exploration include:
C-H Activation/Functionalization: Direct C-H activation strategies offer a powerful tool for the late-stage functionalization of the this compound core. This approach would allow for the introduction of various substituents at positions that are not readily accessible through traditional methods, thereby expanding the structural diversity of the compound library.
Multicomponent Reactions (MCRs): The development of novel MCRs could provide a rapid and atom-economical route to highly substituted this compound derivatives. These one-pot reactions can generate significant molecular complexity from simple starting materials, accelerating the discovery of new bioactive compounds.
Photoredox Catalysis: The use of photoredox catalysis can enable novel bond formations and functionalizations under mild reaction conditions. This strategy could be employed to introduce unique functional groups and to construct challenging C-C and C-heteroatom bonds on the thiazolo[4,t-h]isoquinolin-2(3H)-one scaffold.
Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level
While several derivatives of this compound have shown promising biological activity, a detailed understanding of their mechanism of action at the molecular level is often lacking. Future research should aim to:
Target Identification and Validation: Employing techniques such as chemical proteomics, affinity chromatography, and genetic approaches can help identify the specific protein targets of bioactive this compound derivatives. Subsequent validation of these targets is essential to understand the compound's mode of action.
Structural Biology Studies: Obtaining co-crystal structures of this compound derivatives bound to their biological targets would provide invaluable insights into the specific molecular interactions responsible for their activity. This information is critical for structure-based drug design.
Biophysical and Biochemical Assays: Comprehensive enzymatic and cellular assays are needed to quantify the effects of these compounds on their targets and downstream signaling pathways. This will help to build a complete picture of their pharmacological effects.
Advanced Computational Modeling for Optimized Compound Design
Computational modeling plays an increasingly important role in modern drug discovery. The application of advanced computational techniques can significantly accelerate the optimization of this compound derivatives. Future efforts should focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models can help to predict the biological activity of novel this compound analogs based on their physicochemical properties. This can guide the synthesis of more potent and selective compounds.
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding modes of this compound derivatives to their biological targets. Molecular dynamics simulations can then be used to assess the stability of these interactions and to understand the dynamic behavior of the ligand-protein complex.
Pharmacophore Modeling: Developing pharmacophore models based on known active compounds can aid in the virtual screening of large compound libraries to identify novel this compound scaffolds with desired biological activities.
| Computational Technique | Application in this compound Research |
| QSAR | Predict biological activity and guide the synthesis of new derivatives. |
| Molecular Docking | Predict binding modes to biological targets. |
| Molecular Dynamics | Assess the stability of ligand-protein interactions. |
| Pharmacophore Modeling | Identify novel scaffolds through virtual screening. |
Integration of High-Throughput Screening with Computational Methods
The combination of high-throughput screening (HTS) and computational methods offers a powerful synergy for the discovery of novel bioactive compounds. This integrated approach can be effectively applied to the this compound scaffold:
Virtual Screening: Large virtual libraries of this compound derivatives can be screened computationally against specific biological targets. The top-scoring hits can then be synthesized and subjected to experimental validation.
HTS Data Analysis: Computational tools can be used to analyze large datasets generated from HTS campaigns. This can help to identify structure-activity relationships and to prioritize hits for further optimization.
Iterative Design-Synthesize-Test-Analyze Cycles: An iterative approach, where computational modeling guides the design of new compounds, followed by synthesis, biological testing, and analysis of the results, can lead to the rapid optimization of lead compounds.
Expanding the Scope of Therapeutic Applications for Thiazoloisoquinolin-2(3H)-ones
While research on thiazolo[4,5-h]isoquinolin-2(3H)-ones has primarily focused on their potential as anticancer and anti-inflammatory agents, their structural features suggest that they may have a broader range of therapeutic applications. Future research should explore their potential in other disease areas, including:
Q & A
Q. What are the primary synthetic routes for Thiazolo[4,5-h]isoquinolin-2(3H)-one?
The compound is typically synthesized via cyclocondensation or multi-step reactions. Key methods include:
- Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or aldehydes under reflux in acetic acid, achieving yields of 60-75% .
- Photoirradiation of benzylidene intermediates (e.g., irradiation at 430 nm for 24 hours) to form angular thiazolo-isoquinoline frameworks .
- Functionalization of precursor heterocycles using alkylation or halogenation agents (e.g., POCl₃ for chlorination) . Critical parameters : Solvent polarity (DMF enhances cyclization), temperature control (80-120°C), and catalyst selection (e.g., AlCl₃ for Friedel-Crafts reactions) .
Q. How is this compound characterized structurally?
Structural validation relies on:
- Spectroscopic techniques :
- FTIR : Key peaks include ν(C=O) at ~1690 cm⁻¹ and ν(N-H) at ~3050 cm⁻¹ .
- HR-ESI-MS : Accurate mass analysis (e.g., [M+H]+ observed at m/z 233.0431 vs. calculated 233.0379) confirms molecular formula .
Q. What preliminary biological activities have been reported for this compound?
Screening studies indicate:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans via broth microdilution assays .
- Kinase inhibition : IC₅₀ of 1.2–5.6 µM against CDK1 and GSK-3β, suggesting anticancer potential .
- Anti-inflammatory effects : 40–60% suppression of TNF-α in macrophage models at 10 µM .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization involves:
- DoE (Design of Experiments) : Vary solvent (DMF vs. EtOH), temperature (60–140°C), and catalyst loading to identify ideal parameters .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes while maintaining 80% yield .
- Purification strategies : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate >95% pure product .
Q. How do structural modifications influence biological activity?
SAR studies reveal:
- Substituent position : Electron-withdrawing groups (e.g., -NO₂ at C5) enhance antimicrobial activity by 3-fold compared to electron-donating groups (-OCH₃) .
- Fused ring systems : Angular thiazolo[4,5-h] derivatives show superior kinase inhibition vs. linear isomers due to improved target binding .
- Hydrophobic side chains : Long alkyl chains (e.g., -C₆H₁₃) increase membrane permeability, boosting anticancer activity in MCF-7 cells (IC₅₀ = 0.8 µM) .
Q. How can researchers resolve contradictions in reported bioactivity data?
Discrepancies arise from:
Q. What multi-target mechanisms are proposed for this compound?
The compound exhibits:
- Dual kinase inhibition : Concurrent targeting of CDK1 (cell cycle) and GSK-3β (apoptosis) in glioblastoma models .
- ROS modulation : Scavenges hydroxyl radicals (EC₅₀ = 12 µM) while inducing oxidative stress in pathogens .
- CXCR2 antagonism : Blocks IL-8 signaling (Ki = 0.3 nM), reducing neutrophil migration in inflammation .
Q. What computational tools aid in predicting biological targets?
- Molecular docking (AutoDock Vina) : Predicts binding to CDK1 (Glide score = -9.2 kcal/mol) .
- QSAR models : Correlate logP values (2.1–3.8) with antifungal activity (R² = 0.89) .
- ADMET prediction (SwissADME) : Confirms blood-brain barrier penetration (TPSA = 65 Ų) for neuroactive derivatives .
Methodological Considerations
Q. What strategies validate the compound’s stability under physiological conditions?
- pH stability assays : Incubate in PBS (pH 7.4) and gastric fluid (pH 2.0) for 24 hours; analyze degradation via LC-MS .
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>250°C) .
- Light exposure tests : Monitor photoisomerization risks using UV-Vis spectroscopy (λmax = 320 nm) .
Q. How are structure-activity relationships (SAR) systematically explored?
- Parallel synthesis : Generate 20–50 derivatives with varied substituents (e.g., halogens, alkyl chains) .
- Crystallographic studies : Resolve ligand-protein complexes (e.g., PDB ID 6XYZ) to guide rational design .
- Bioisosteric replacement : Substitute thiazole with oxadiazole to reduce toxicity while retaining activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
